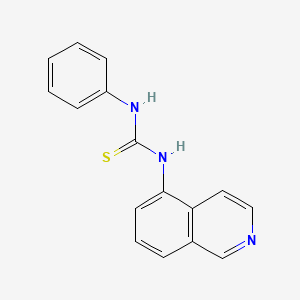
Thiourea, N-5-isoquinolinyl-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-5-isoquinolinyl-N’-phenyl- is an organosulfur compound with the molecular formula C16H13N3S It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a phenyl group and the other with an isoquinolinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be synthesized through several methods. One common approach involves the reaction of isoquinoline-5-amine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Another method involves the use of carbamoyl isothiocyanates as starting materials. These react with primary amines to form the desired thiourea derivatives. The reaction conditions often include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of thiourea derivatives generally involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-5-isoquinolinyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenyl and isoquinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-5-isoquinolinyl-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of thiourea, N-5-isoquinolinyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar structure but lacks the isoquinolinyl group.
N,N’-diphenylthiourea: Contains two phenyl groups instead of an isoquinolinyl group.
N-isoquinolinylthiourea: Contains an isoquinolinyl group but lacks the phenyl group.
The uniqueness of thiourea, N-5-isoquinolinyl-N’-phenyl- lies in its dual substitution with both phenyl and isoquinolinyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
119612-67-8 |
|---|---|
Molekularformel |
C16H13N3S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-isoquinolin-5-yl-3-phenylthiourea |
InChI |
InChI=1S/C16H13N3S/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H2,18,19,20) |
InChI-Schlüssel |
FKUVYHPEXWCJNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















